molecular formula C7H12N2O B13146536 Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one CAS No. 1196155-87-9

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one

Cat. No.: B13146536
CAS No.: 1196155-87-9
M. Wt: 140.18 g/mol
InChI Key: YSUVLMSHGLDFDX-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a suitable electrophile, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile scaffold for drug discovery and other applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

1196155-87-9

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

YSUVLMSHGLDFDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CC(=O)N2

Origin of Product

United States

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